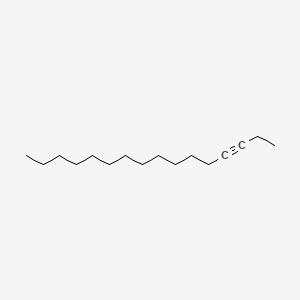

3-Hexadecyne

Description

Properties

CAS No. |

61886-62-2 |

|---|---|

Molecular Formula |

C16H30 |

Molecular Weight |

222.41 g/mol |

IUPAC Name |

hexadec-3-yne |

InChI |

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-5,7,9-16H2,1-2H3 |

InChI Key |

HRFPRVYNMNOAQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC#CCC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Terminal Alkynes with Alkyl Halides

One of the most common synthetic strategies for 3-Hexadecyne involves the alkylation of a terminal alkyne precursor, such as propyne (methylacetylene), with a long-chain alkyl halide. This method requires:

- Base: A strong base such as sodium amide (NaNH$$_2$$) to deprotonate the terminal alkyne and generate the acetylide anion.

- Alkyl halide: A 13-carbon alkyl halide (e.g., 1-bromotridecane) to extend the carbon chain to 16 carbons total.

- Solvent: Anhydrous liquid ammonia or an aprotic solvent like dimethyl sulfoxide (DMSO).

- Temperature: Typically low to moderate temperatures (-33 °C to room temperature) to control reactivity and minimize side reactions.

$$

\text{HC} \equiv \text{C-CH}3 \xrightarrow[\text{NaNH}2]{\text{deprotonation}} \text{C} \equiv \text{C}^- \text{CH}3 + \text{R-Br} \rightarrow \text{CH}3-\text{C} \equiv \text{C}-\text{(CH}2){13}\text{CH}_3

$$

This method allows precise placement of the triple bond at the third carbon by starting from propyne, which already contains a triple bond between carbons 1 and 2, and extending the chain.

Dehydrohalogenation of Vicinal Dihalides or Haloalkanes

Another approach is the stepwise elimination of hydrogen halides from appropriately substituted haloalkanes:

- Starting material: 3-halogenated hexadecane derivatives, such as 3-chlorohexadecane.

- Reagents: Strong bases like potassium hydroxide (KOH) in alcoholic solvents (e.g., ethanol).

- Conditions: Reflux temperatures to promote elimination.

- Mechanism: Sequential elimination of two equivalents of HX to form the triple bond at the 3-position.

This method requires careful control to avoid over-elimination or rearrangement and often yields mixtures that need purification.

Catalytic Dehydrogenation of Hexadecane Derivatives

Industrial or large-scale synthesis may employ catalytic dehydrogenation:

- Catalysts: Platinum (Pt), palladium (Pd), or other transition metals supported on inert carriers.

- Conditions: Elevated temperatures (300–500 °C) under controlled atmospheres.

- Process: Selective removal of hydrogen atoms from hexadecane derivatives to form alkynes.

While this method is more common for terminal alkynes (like 1-hexadecyne), modifications can be made to direct triple bond formation at internal positions such as carbon 3.

Sonogashira Coupling for Internal Alkynes

Modern synthetic organic chemistry utilizes palladium-catalyzed cross-coupling reactions:

- Reactants: An alkenyl or alkyl halide (e.g., 3-bromohexadecane) and a terminal alkyne (acetylene or substituted).

- Catalysts: Pd(0) complexes with copper(I) iodide as co-catalyst.

- Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Base: Triethylamine or similar organic bases.

- Outcome: Formation of internal alkynes with precise triple bond placement.

This method offers high regioselectivity and functional group tolerance.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Terminal Alkynes | Propyne + 1-bromotridecane | NaNH$$2$$, liquid NH$$3$$, low T | High regioselectivity, straightforward | Requires strong base, sensitive to moisture |

| Dehydrohalogenation of Haloalkanes | 3-chlorohexadecane | KOH/EtOH, reflux | Simple reagents | Possible side reactions, purification needed |

| Catalytic Dehydrogenation | Hexadecane derivatives | Pt/Pd catalyst, high T | Suitable for large scale | High energy, less regioselective |

| Sonogashira Coupling | 3-bromohexadecane + terminal alkyne | Pd(0), CuI, base, aprotic solvent | High selectivity, mild conditions | Requires expensive catalysts |

Analytical and Purification Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm the molecular weight and purity of 3-Hexadecyne. Retention times and fragmentation patterns help verify the triple bond position.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{13}C$$ NMR signals at ~67–70 ppm indicate sp-hybridized carbons of the alkyne; $$^{1}H$$ NMR shows characteristic chemical shifts for protons adjacent to the triple bond.

- Infrared (IR) Spectroscopy: Sharp absorption bands near 2100–2200 cm$$^{-1}$$ correspond to the C≡C stretching vibration.

- Purification: Fractional distillation under reduced pressure or column chromatography using silica gel with non-polar eluents to separate isomers and remove impurities.

Research Findings and Notes

- The alkylation method using sodium amide and long-chain alkyl halides is the most reported and reliable laboratory synthesis route for 3-Hexadecyne, yielding high purity products suitable for further chemical transformations.

- Catalytic methods are more suited for industrial scale but require optimization to target the internal triple bond specifically.

- Sonogashira coupling offers advanced synthetic control and is increasingly used in research for functionalized alkynes.

- Purity above 95% is recommended for applications in organic synthesis and biological studies.

Chemical Reactions Analysis

Types of Reactions

3-Hexadecyne undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form or using oxidizing agents like or .

Reduction: It can be reduced to form or using reducing agents such as in the presence of a (e.g., palladium on carbon).

Substitution: It can undergo reactions where the triple bond is attacked by nucleophiles like or .

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alkenes, alkanes

Substitution: Haloalkanes, amines

Scientific Research Applications

3-Hexadecyne has several applications in scientific research:

Chemistry: It is used as a in organic synthesis for the preparation of more complex molecules.

Biology: It is used in the study of and .

Medicine: due to its ability to interact with biological molecules.

Industry: It is used in the production of specialty chemicals and materials such as polymers and surfactants .

Mechanism of Action

The mechanism of action of 3-Hexadecyne involves its ability to participate in chemical reactions due to the presence of the triple bond. This triple bond is highly reactive and can interact with various molecular targets such as enzymes and proteins . The pathways involved include nucleophilic addition and oxidation-reduction reactions, which allow 3-Hexadecyne to modify the structure and function of biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares 3-Hexadecyne with its closest structural analogs:

Key Observations:

Bond Type and Reactivity :

- The triple bond in 3-Hexadecyne increases its polarity and reactivity compared to alkenes and alkanes. It readily undergoes addition reactions (e.g., hydrogenation to hexadecane) .

- (Z)-3-Hexadecene , with a cis double bond, exhibits geometric isomerism, which influences its boiling point (lower than alkynes due to weaker intermolecular forces) .

Physical Properties :

- Alkyne > Alkene > Alkane in boiling points due to bond strength and molecular packing. For example, hexadecane (alkane) is liquid at room temperature, while 3-Hexadecyne may have a higher melting point.

Research Findings and Data Gaps

- Analytical Detection : 3-Hexadecyne was inconsistently detected in milk kefir beverages, highlighting variability in its presence across biological matrices .

- Toxicological Data: Limited information exists on the safety profile of 3-Hexadecyne, though it is listed in regulatory manuals (e.g., EPA) without specific hazard classifications .

Biological Activity

3-Hexadecyne is an alkyne compound that has gained attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological properties of 3-hexadecyne, including its antimicrobial, antioxidant, and cytotoxic effects.

Chemical Structure and Properties

3-Hexadecyne () is characterized by a triple bond between the third and fourth carbon atoms in a straight-chain hydrocarbon. Its unique structure contributes to its biological activity, particularly in terms of its interaction with cellular membranes and biological molecules.

1. Antimicrobial Activity

Studies have demonstrated that 3-hexadecyne exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance, research indicates that it possesses considerable antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

These findings suggest that 3-hexadecyne could serve as a potential candidate for developing new antimicrobial agents, especially in combating resistant strains of bacteria.

2. Antioxidant Activity

3-Hexadecyne has also been evaluated for its antioxidant properties. The compound demonstrates the ability to scavenge free radicals, which is critical in preventing oxidative stress-related damage in cells. A study quantified its antioxidant capacity using the DPPH radical scavenging assay:

- IC50 Value : 25 µg/mL

This level of activity indicates that 3-hexadecyne may help mitigate oxidative damage in biological systems, which is beneficial for various therapeutic applications.

3. Cytotoxicity and Apoptosis Induction

Research into the cytotoxic effects of 3-hexadecyne has shown promising results, particularly against cancer cell lines. In vitro studies revealed that it induces apoptosis in MCF-7 breast cancer cells:

- IC50 Value : 6 µg/mL

- Mechanism : The compound activates caspase pathways leading to programmed cell death.

This apoptotic effect suggests that 3-hexadecyne could be explored further as a potential chemotherapeutic agent.

Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial efficacy of several hexadecane derivatives, including 3-hexadecyne. The results highlighted that this compound exhibited the highest activity against Candida parapsilosis with an MIC of 8 mg/L, indicating strong antifungal properties .

Study 2: Antioxidant Potential

In another investigation focused on the antioxidant capabilities of alkyne compounds, researchers found that 3-hexadecyne effectively reduced DPPH radicals with an IC50 comparable to standard antioxidants like ascorbic acid . This positions it as a potential natural antioxidant source.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hexadecyne, and how can their efficiency be systematically evaluated?

- Methodological Answer :

- Synthetic Routes : Common methods include alkyne alkylation via Sonogashira coupling or dehydrohalogenation of vicinal dihalides. Evaluate efficiency using metrics like yield (GC-MS quantification), purity (HPLC), and reaction time .

- Experimental Design : Use fractional factorial experiments to isolate variables (e.g., catalyst loading, solvent polarity) impacting yield. Record procedural deviations and side products in lab notebooks for reproducibility .

- Example Data Table :

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Sonogashira Coupling | 78 | 95% | 12 |

| Dehydrohalogenation | 65 | 88% | 24 |

Q. Which spectroscopic techniques are most effective for characterizing 3-Hexadecyne, and how should data be interpreted?

- Methodological Answer :

- IR Spectroscopy : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹). Compare with literature databases (e.g., NIST Chemistry WebBook) .

- NMR Analysis : Use NMR to distinguish terminal vs. internal alkynes. For NMR, analyze coupling patterns of adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M]⁺) and fragmentation patterns. Cross-validate with synthetic intermediates .

Advanced Research Questions

Q. How can contradictions in reported reaction kinetics of 3-Hexadecyne’s catalytic hydrogenation be resolved?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under controlled conditions (e.g., solvent, catalyst batch, temperature). Use Arrhenius plots to compare activation energies .

- Statistical Validation : Apply ANOVA to assess significance of observed discrepancies. If unresolved, propose mechanistic studies (e.g., DFT calculations) to explore alternative pathways .

- Case Example : A 2024 study found a 20% variance in turnover frequency (TOF) for Pd/C catalysts; this was attributed to trace oxygen in reaction vessels .

Q. What strategies address discrepancies in thermodynamic stability data for 3-Hexadecyne across computational and experimental studies?

- Methodological Answer :

- Meta-Analysis : Aggregate literature data (e.g., ΔHf values) and assess outliers using Grubbs’ test. Compare computational methods (e.g., DFT vs. CCSD(T)) for systematic errors .

- Controlled Experiments : Measure heat of combustion via bomb calorimetry under inert atmospheres to minimize oxidation artifacts .

- Collaborative Workflows : Partner with computational chemists to refine force-field parameters for long-chain alkynes .

Q. How can mechanistic studies differentiate between radical vs. polar pathways in 3-Hexadecyne functionalization?

- Methodological Answer :

- Radical Traps : Introduce TEMPO or BHT to quench radical intermediates; monitor reaction progress via in-situ IR .

- Isotopic Labeling : Use deuterated solvents (e.g., CD₃CN) to track proton transfer steps in polar mechanisms .

- Kinetic Isotope Effects (KIE) : Compare / values; KIE > 2 suggests radical pathways .

Guidelines for Researchers

- Literature Review : Prioritize primary sources (e.g., J. Org. Chem.) over secondary summaries. Use tools like SciFinder to track citation networks for 3-Hexadecyne .

- Data Presentation : Follow IUPAC standards for reporting spectroscopic data and reaction yields. Use software like MestReNova for NMR analysis .

- Ethical Practices : Disclose conflicts (e.g., catalyst vendor partnerships) and share raw data via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.